2-(cyclopentylamino)cyclopentane-1-carboxamide, cis
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Overview
Description
2-(cyclopentylamino)cyclopentane-1-carboxamide, cis is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a cyclopentane ring substituted with an amino group and a carboxamide group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane derivatives.
Amination: Introduction of the cyclopentylamino group through nucleophilic substitution or reductive amination.
Carboxylation: Formation of the carboxamide group via carboxylation reactions or amidation of carboxylic acids.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)cyclopentane-1-carboxamide, cis can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis can be used as a building block for more complex molecules.
Biology
Medicine
Research may explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, the compound could be used in the synthesis of polymers, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(cyclohexylamino)cyclopentane-1-carboxamide
- (1R,2S)-2-(cyclopropylamino)cyclopentane-1-carboxamide
Uniqueness
The uniqueness of 2-(cyclopentylamino)cyclopentane-1-carboxamide, cis lies in its specific cyclopentylamino substitution, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1R,2S)-2-(cyclopentylamino)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-11(14)9-6-3-7-10(9)13-8-4-1-2-5-8/h8-10,13H,1-7H2,(H2,12,14)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKUWILJWOVUEQ-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@H]2CCC[C@H]2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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